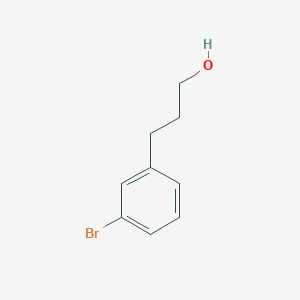

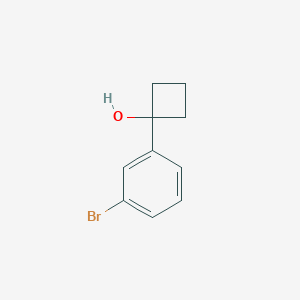

3-(3-溴苯基)丙醇

描述

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several studies. For instance, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol serves as a synthon for the formation of both anionic and cationic species, depending on how the bromine group is replaced . Similarly, the synthesis of 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol involves the condensation of 3-bromobenzaldehyde with 1,3-diaminopropan-2-ol . These methods could potentially be adapted for the synthesis of "3-(3-Bromophenyl)propan-1-ol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for understanding their reactivity and physical properties. For example, the crystal structure of 2,3-dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one shows that the oxadiazole ring is planar and forms specific dihedral angles with attached phenyl rings . The structure of (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one reveals the dihedral angles between the propene group and the bromophenyl and dimethoxyphenyl rings . These structural insights can be used to infer the geometry and potential reactivity of "3-(3-Bromophenyl)propan-1-ol".

Chemical Reactions Analysis

The reactivity of brominated compounds can vary significantly depending on their structure. For instance, 3-(p-methylphenyl)propan-1-ol undergoes cyclization through aryl radical cation and alkoxyl radical intermediates, with the regioselectivity of cyclization being influenced by pH . This suggests that "3-(3-Bromophenyl)propan-1-ol" may also undergo similar radical-mediated reactions, potentially leading to cyclized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are often influenced by their molecular structure. The crystal structure analysis of 1,3-Bis(4'-bromophenyl)propane-1,2,3-trione reveals the localization of π-character in the phenyl rings and carbonyl groups . The Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol indicates intermolecular hydrogen bonding . These findings suggest that "3-(3-Bromophenyl)propan-1-ol" may exhibit similar intermolecular interactions and electronic properties, which could affect its solubility, melting point, and other physical characteristics.

科学研究应用

合成和化学反应

- 合成和生物检验: 3-(3-溴苯基)丙醇用于合成某些麻醉剂,展示了其在医学应用中的潜力 (Stenlake, Patrick, & Sneader, 1989)。

- 化学反应研究: 该化合物与芳基α-溴乙酰苯酮发生反应,形成特定的溴化铵。这些反应对于理解化合物的化学行为和潜在应用具有重要意义 (Garcia, Fronczek, & Gandour, 1992)。

- 环化过程: 3-(3-溴苯基)丙醇经历环化过程形成色苷,对于合成复杂有机化合物至关重要 (Houghton, Voyle, & Price, 1980)。

生物和制药研究

- 抗菌和抗自由基活性: 该化合物已被研究其抗菌和抗自由基活性,对于新药物和治疗的开发至关重要 (Čižmáriková等,2020)。

- 合成抗菌剂: 研究集中在使用3-(3-溴苯基)丙醇合成取代苯基氮杂环丙烷,表明其在创造潜在抗菌化合物中的作用 (Doraswamy & Ramana, 2013)。

材料科学和工业应用

- 聚合物合成: 该化合物用于合成共轭聚合物如聚(3-己基噻吩),展示了其在材料科学和聚合物化学中的作用 (Shih等,2018)。

- 荧光生物标记物开发: 它用于从工业废物中生产荧光生物标记物,有助于环境健康和绿色化学实践 (Pelizaro et al., 2019)。

安全和危害

The safety information for 3-(3-Bromophenyl)propan-1-ol indicates that it should be handled with care to avoid contact with skin and eyes, and to prevent inhalation or ingestion . It is advised to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound is labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H332, and H335 .

属性

IUPAC Name |

3-(3-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLHIYBVSFUPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596252 | |

| Record name | 3-(3-Bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65537-54-4 | |

| Record name | 3-(3-Bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1289619.png)

![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)

![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)

![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)